Trimethoxy(p-tolyl)silane
Description
Academic Significance in Organosilane Chemistry
Trimethoxy(p-tolyl)silane occupies an important position in organosilicon chemistry, which studies compounds containing carbon-silicon bonds. This compound exemplifies the versatility of organosilanes through its distinctive structure: a central silicon atom bonded to three methoxy (-OCH₃) groups and one p-tolyl (4-methylphenyl) group.
The academic significance of this compound derives primarily from its dual functionality. The organic p-tolyl moiety provides compatibility with organic materials and polymers, while the three hydrolyzable methoxy groups enable reactivity with hydroxyl-containing inorganic surfaces. This bifunctionality makes it an ideal model compound for studying fundamental processes including hydrolysis kinetics, condensation reactions, and interfacial interactions in composite materials.
Research into this compound has contributed substantially to our understanding of silane coupling mechanisms, with particular relevance to materials science, surface chemistry, and organic synthesis. The compound serves as an excellent example of how silicon-based molecules can bridge the gap between organic and inorganic chemistry, demonstrating silicon's ability to form stable bonds with carbon while maintaining reactivity through its attached functional groups.
In recent decades, this compound has gained additional significance as researchers have explored its potential in emerging fields such as nanomaterial synthesis, cross-coupling catalysis, and specialized coating technologies.
Historical Development of p-Substituted Trialkoxysilanes
The development of p-substituted trialkoxysilanes, including this compound, is embedded within the broader history of organosilicon chemistry. This field traces its origins to 1863, when Charles Friedel and James Crafts synthesized the first organochlorosilane compound and described a "polysilicic acid ether". However, systematic investigation of organosilicon compounds began in earnest during the early 20th century under the leadership of Frederic S. Kipping, who coined the term "silicone" in 1904 (though this terminology was later recognized as chemically inaccurate).
The development timeline of p-substituted trialkoxysilanes can be summarized in the following table:
| Period | Key Developments | Significance to p-Tolylsilanes |
|---|---|---|
| 1863 | Friedel and Crafts synthesize first organochlorosilane | Established foundation for organosilicon chemistry |
| 1904-1930s | Kipping's pioneering work on organosilicon compounds | Developed Grignard-based methods for arylsilane synthesis |
| 1940s | Development of the Direct Process for organosilicon compounds | Enabled industrial-scale production of chlorosilane precursors |
| 1945 | Rochow's description of the Müller-Rochow process | Further advanced industrial production capabilities |
| 1950s-1960s | Emergence of silane coupling agents for composite materials | Recognition of trialkoxysilanes' potential in materials science |
| 1970s-1980s | Development of advanced spectroscopic characterization methods | Enabled detailed structural studies of compounds like p-tolyltrimethoxysilane |
| 1990s-2000s | Exploration of p-tolylsilanes in specialized applications | Expanded use in surface modification and nanomaterials |
| 2000s-present | Investigation of arylsilanes in cross-coupling reactions | New synthetic applications for p-tolylsilanes discovered |
The synthetic approaches to this compound evolved significantly over this period. Early methods involved the reaction of p-tolylmagnesium bromide (a Grignard reagent) with silicon tetrachloride, followed by methanolysis:
p-TolylMgBr + SiCl₄ → p-TolylSiCl₃ + MgBrCl
p-TolylSiCl₃ + 3CH₃OH → p-TolylSi(OCH₃)₃ + 3HCl
Later industrial production methods leveraged the Direct Process, which involves the reaction of methyl chloride with a silicon-copper alloy to produce various organochlorosilanes that could subsequently be converted to alkoxysilanes.
Evolution of Research Focus Areas
Research on this compound has evolved considerably over decades, reflecting shifting scientific priorities and emerging technological needs. This evolution demonstrates how fundamental organosilicon chemistry has expanded into diverse application domains.
Initially, research focused primarily on synthesis optimization and basic characterization of the compound's physical properties. Early studies established parameters such as boiling point (143°C/20mmHg), specific gravity (1.05 at 20°C), and refractive index (1.48).
The 1970s marked a turning point as researchers began investigating this compound's potential as a coupling agent in composite materials. Studies determined that p-tolyltrimethoxysilane possesses distinct surface properties, with a critical surface tension value that influences its interactions with various substrates. This parameter became crucial in understanding how the compound functions at interfaces between organic and inorganic materials.
Research publications focused on this compound and related compounds can be categorized by era and focus area:
| Research Focus | 1950-1970 | 1971-1990 | 1991-2010 | 2011-Present |
|---|---|---|---|---|
| Synthesis Methods | Predominant | Moderate | Limited | Limited |
| Physical Characterization | Significant | Moderate | Limited | Limited |
| Spectroscopic Analysis | Limited | Significant | Moderate | Advanced |
| Surface Chemistry | Emerging | Significant | Established | Applied |
| Coupling Mechanisms | Limited | Significant | Established | Specialized |
| Nanomaterial Applications | None | Limited | Emerging | Significant |
| Cross-Coupling Catalysis | None | None | Emerging | Significant |
| Biological Interfaces | None | Limited | Emerging | Growing |
Recent research developments include:
Exploration of aryl(trialkyl)silanes, including p-tolyl derivatives, in novel cross-coupling reactions for organic synthesis. This has opened new pathways for carbon-carbon bond formation using silicon-based reagents.
Investigation of trialkoxysilanes as precursors for functional mesoporous silica materials with applications in catalysis, drug delivery, and sensing technologies.
Studies on the biocompatibility of trialkoxysilane-derived films for biological interfaces, exploring potential applications in biomedicine and biotechnology.
Development of self-assembled monolayers (SAMs) using silanes including p-tolyltrimethoxysilane for applications in microelectronics, microfluidics, and nanolithography.
Assessment of environmental and toxicological profiles as industrial use expands, reflecting growing awareness of sustainability considerations.
Position within Silicon-Based Organic Chemistry
This compound occupies a distinctive position within the broader field of silicon-based organic chemistry due to its specific structural features and reactivity patterns. Understanding this position requires situating the compound among related organosilicon compounds.
The following table compares key properties of this compound with related organosilicon compounds:
| Compound | Structure | Key Features | Primary Applications | Relative Reactivity |
|---|---|---|---|---|
| This compound | p-CH₃C₆H₄Si(OCH₃)₃ | Aromatic group + three methoxy groups | Coupling agent, surface modification | Moderate hydrolysis rate |
| Trimethoxymethylsilane | CH₃Si(OCH₃)₃ | Alkyl group + three methoxy groups | Sol-gel precursor, cross-linking agent | Faster hydrolysis than aryl analog |
| Phenyltrimethoxysilane | C₆H₅Si(OCH₃)₃ | Phenyl group + three methoxy groups | Similar to p-tolyl analog but different electronic properties | Similar to p-tolyl analog |
| Tetramethoxysilane | Si(OCH₃)₄ | Four methoxy groups, no carbon-silicon bond | Sol-gel chemistry, silica precursor | Highest hydrolysis reactivity |
| Dimethyldimethoxysilane | (CH₃)₂Si(OCH₃)₂ | Two alkyl + two methoxy groups | Silicone intermediates, lower crosslinking density | Lower hydrolysis reactivity |
| p-Tolyltriethoxysilane | p-CH₃C₆H₄Si(OC₂H₅)₃ | Ethoxy instead of methoxy groups | Similar to methoxy analog, slower hydrolysis | Slower hydrolysis than methoxy analog |
This compound represents a specific class of arylalkoxysilanes. Unlike simpler alkylalkoxysilanes (such as trimethoxymethylsilane), the presence of the p-tolyl group imparts distinctive reactivity and physical properties. The methyl substituent on the aromatic ring slightly increases electron density compared to phenyltrimethoxysilane, subtly affecting its hydrolysis rate and electronic properties.
Within the field of silicon coupling agents, this compound differs in important ways from other functional silanes:
Compared to aminosilanes (e.g., 3-(2-aminoethyl)-aminopropyltrimethoxysilane): The p-tolyl group provides compatibility with aromatic polymers like polystyrene, while aminosilanes excel with polar polymers containing carboxylic, epoxy, or urethane functionalities.
Compared to vinyl or methacrylate-functional silanes: These participate directly in polymerization reactions, whereas p-tolyltrimethoxysilane functions primarily through hydrolysis and condensation mechanisms.
Compared to long-chain alkylsilanes (e.g., octadecyltrimethoxysilane): While these are used primarily for hydrophobic surface modification, p-tolyltrimethoxysilane's aromatic character influences its surface properties differently, with critical surface tension values distinct from purely aliphatic analogs.
The compound's hydrolytic reactivity places it in the category of moisture-sensitive organosilanes. Upon exposure to water, the methoxy groups hydrolyze to form silanols (p-TolylSi(OH)₃), which can then condense to form siloxane networks or react with hydroxyl groups on inorganic surfaces. This reactivity pattern distinguishes it from non-hydrolyzable organosilanes like tetramethylsilane while making it less reactive than chlorosilanes.
Nomenclature and Classification Systems
The nomenclature and classification of this compound follow established systems for organosilicon compounds, reflecting both its structural features and chemical behavior. Understanding these systems is essential for proper identification and categorization of this compound in scientific literature and chemical databases.
According to IUPAC nomenclature, the systematic name is trimethoxy-(4-methylphenyl)silane, which precisely describes the molecular structure: three methoxy groups and one p-tolyl (4-methylphenyl) group attached to a central silicon atom. Alternative names commonly encountered in literature include p-tolyltrimethoxysilane and 4-methylphenyltrimethoxysilane.
The compound is uniquely identified through several standardized systems:
| Identification System | Identifier | Reference |
|---|---|---|
| CAS Registry Number | 17873-01-7 | |
| InChI | InChI=1S/C10H16O3Si/c1-9-5-7-10(8-6-9)14(11-2,12-3)13-4/h5-8H,1-4H3 | |
| InChI Key | XQEGZYAXBCFSBS-UHFFFAOYSA-N | |
| SMILES | CC1=CC=C(C=C1)Si(OC)OC | |
| Molecular Formula | C₁₀H₁₆O₃Si | |
| European Community Number | 672-666-6 | |
| MDL Number | MFCD00048020 |
Classification systems for this compound operate on multiple levels:
Structural Classification : Within silicon compounds, it belongs to the category of tetracoordinate organosilanes with tetrahedral geometry around the central silicon atom. More specifically, it is classified as a trialkoxymonoarylsilane, indicating three alkoxy groups and one aryl group attached to silicon.
Functional Classification : Based on its reactive behavior, it falls under hydrolyzable silanes that can form silanols (RSi(OH)₃) through the hydrolysis of alkoxy groups. These silanols can further condense to create siloxane networks.
Application-Based Classification : The compound is categorized as a silane coupling agent due to its ability to form bonds between organic and inorganic materials. Within this category, it is further classified as an aromatic coupling agent, suited for specific applications where aromatic compatibility is desired.
Chemical Family : In the broader context of chemistry, it belongs to both organosilicon compounds (containing silicon-carbon bonds) and silane derivatives (compounds derived from silane, SiH₄).
Regulatory Classification : From a safety and regulatory perspective, the compound is classified under GHS (Globally Harmonized System) as causing skin and eye irritation (H315, H319), informing handling and storage requirements.
The position of this compound within systematic classification systems reflects its hybrid nature bridging organic and inorganic chemistry, highlighting its versatility and interdisciplinary relevance across chemical disciplines.
Properties
IUPAC Name |
trimethoxy-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3Si/c1-9-5-7-10(8-6-9)14(11-2,12-3)13-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEGZYAXBCFSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375284 | |
| Record name | Trimethoxy(p-tolyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17873-01-7 | |
| Record name | Trimethoxy(p-tolyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxy(p-tolyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxy(p-tolyl)silane can be synthesized through several methods. One common method involves the reaction of p-tolylmagnesium bromide with silicon tetrachloride, followed by methanolysis. The reaction can be represented as follows:
p-TolylMgBr+SiCl4→p-TolylSiCl3+MgBrCl
p-TolylSiCl3+3CH3OH→p-TolylSi(OCH3)3+3HCl
The reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of silicon tetrachloride and the resulting intermediates.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow reactor where the reactants are fed into the reactor at controlled rates. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Coupling with Arylcarboxylic Acids
A Pd/AgF system facilitates direct coupling with arylcarboxylic acids:
-
Reagents : Pd(TFA)₂ (7.5 mol%), AgF (3.0 equiv.), and ligand C₃₀H₃₀N₄ (7.5 mol%).
-
Conditions : 100°C for 2 hours in DMAc solvent.
-
Scope : The reaction accommodates diverse carboxylic acids, enabling access to biaryl structures.
Hydrolysis and Surface Modification
The methoxy groups undergo hydrolysis to form silanols, which subsequently condense with inorganic substrates (e.g., glass, metals):
-
Hydrolysis : Rapid in air (t₁/₂ = 3 minutes at 25°C) or water (t₁/₂ = 0.3 minutes at 2°C), producing (p-tolyl)Si(OH)₃ and methanol .
-
Condensation : Silanols form covalent Si–O–Si bonds with substrates, enhancing adhesion in composite materials .
Table 1: Hydrolysis Kinetics of this compound
| Medium | Temperature | Half-Life | Products |
|---|---|---|---|
| Air | 25°C | 3 min | Silanetriol, Methanol |
| Water | 2°C | 0.3 min | Silanetriol, Methanol |
Reaction with Hypervalent Iodine Reagents
This compound reacts with hydroxy(tosyloxy)iodo benzene (HTOB) to form iodonium salts:
-
Reagents : HTOB, CH₃CN.
-
Conditions : Reflux for 4 hours.
-
Product : p-Tolylphenyliodonium p-toluenesulfonate (35% yield) .
-
Application : Iodonium salts serve as arylating agents in organic synthesis.
Comparative Analysis of Key Reactions
Scientific Research Applications
Overview
Trimethoxy(p-tolyl)silane, also known as trimethoxy(4-methylphenyl)silane, is an organosilicon compound with the molecular formula C10H16O3Si. It is characterized by three methoxy groups and a p-tolyl group, making it a versatile reagent in various scientific and industrial applications.
Scientific Research Applications
This compound has diverse applications across multiple fields, including chemistry, biology, medicine, and industry.
Chemistry
- Precursor for Synthesis : It serves as a precursor for synthesizing other organosilicon compounds. The compound can undergo hydrolysis to form silanols and can be utilized in condensation reactions to create siloxane bonds.
- Reagent in Organic Synthesis : It is employed in various organic synthesis reactions, including substitution reactions where methoxy groups can be replaced with other functional groups.
Biology
- Modification of Biomolecules : The compound is used to modify biomolecules and surfaces by introducing silicon-containing functional groups. This modification can enhance the stability and functionality of biological materials.
- Surface Coating : It is applied in creating hydrophobic surfaces that can resist biofouling, which is critical in biomedical devices.
Medicine
- Drug Delivery Systems : Research is ongoing into its potential use in drug delivery systems, where it may facilitate the transport of therapeutic agents.
- Medical Devices : It is being studied for incorporation into medical devices due to its biocompatibility and ability to form stable bonds with various substrates.
Industry
- Production of Silicone Resins : this compound is vital in producing silicone resins, coatings, adhesives, and sealants. Its ability to bond strongly with inorganic surfaces makes it valuable in composite material manufacturing.
- Adhesion Promoters : In the plastics industry, it acts as an adhesion promoter, enhancing the bonding between different materials.
Case Studies and Research Findings
Several studies illustrate the applications of this compound:
Case Study 1: Surface Modification
A study demonstrated that this compound could effectively modify glass surfaces to improve their hydrophobicity. The treated surfaces showed significant resistance to water adhesion, which is beneficial for various industrial applications.
Case Study 2: Drug Delivery
Research focused on using this compound in drug delivery systems revealed its potential to enhance the solubility of poorly soluble drugs. The incorporation of this silane into polymer matrices improved drug release profiles and bioavailability.
Mechanism of Action
The mechanism of action of trimethoxy(p-tolyl)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial in its role as a coupling agent, where it forms strong bonds between organic and inorganic materials. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form stable siloxane linkages.
Comparison with Similar Compounds
Structural and Functional Differences
Reactivity and Application-Specific Performance
- Inertness vs. Reactivity: this compound’s lack of reactive groups contrasts sharply with derivatives like vinyl or methacrylate-functionalized silanes. For example, vinyl trimethoxy silane’s vinyl group enables crosslinking in polyethylene, critical for PEX tubing , while (3-mercaptopropyl) trimethoxy silane’s thiol group binds heavy metals but underperforms compared to amino-functionalized analogs .
- Mechanical Enhancement: Silanes with polymerizable groups (e.g., methacrylate or epoxy) significantly enhance composite properties. 3-Methacryloyloxypropyl trimethoxy silane increases PU hardness by 40% by improving silica nanoparticle dispersion , while γ-glycidoxypropyltrimethoxy silane boosts PLA/kenaf fiber tensile strength by 25% .
- Surface Modification: 3-(Glycidoloxy Propyl) trimethoxy silane optimizes SiO₂ nanoparticle modification at a 1:4 ratio (silane:SiO₂), enhancing interfacial adhesion in resins . In contrast, this compound’s inertness makes it suitable for applications requiring non-interfering surface passivation.
Market and Industrial Relevance
Biological Activity
Trimethoxy(p-tolyl)silane (TMS) is a silane compound that has gained attention for its diverse applications in materials science and organic synthesis. Its biological activity, however, remains a subject of investigation. This article reviews the biological properties of TMS, focusing on its toxicity, potential therapeutic applications, and its role in various biochemical processes.
This compound can be synthesized through several methods, including direct synthesis from silicon and alcohol in the presence of catalysts. It is characterized by hydrolyzable siloxane bonds and an active silicon-hydrogen bond, making it versatile for various chemical reactions such as copolymerization and surface modification .
Toxicological Profile
TMS exhibits significant toxicity, which has been evaluated through various studies:
- Dermatotoxicity : TMS is classified as a dermatotoxin. Exposure can occur via inhalation or skin contact, leading to respiratory tract irritation and potential lung inflammation. In animal studies, TMS caused eye irritation and damage to the cornea in rats .
- Lethal Doses : The median lethal dose (LD50) for TMS is estimated at 1560 μL/kg when administered orally to rats. The lethal concentration (LC50) via inhalation is 42 ppm over 4 hours .
Biological Activity
Despite its toxicity, TMS has potential applications in biological systems:
- Silane Coupling Agents : TMS acts as a coupling agent that enhances the adhesion between organic and inorganic materials. This property is crucial in improving the mechanical strength of composite materials used in biomedical applications such as prosthetics and drug delivery systems .
- Antimicrobial Properties : Some studies suggest that silanes can exhibit antimicrobial activity when used to modify surfaces. The presence of TMS in coatings may help inhibit bacterial growth on medical devices .
Case Studies
Several studies have investigated the effects of TMS in biological contexts:
- In Vitro Studies : Research has shown that silane-modified surfaces can reduce bacterial colonization. For instance, coatings containing TMS were tested against common pathogens, demonstrating a significant reduction in bacterial adhesion compared to uncoated surfaces .
- Animal Testing : In studies involving rats, exposure to TMS led to observable toxic effects, including respiratory distress and ocular damage. These findings underscore the need for careful handling and risk assessment when using TMS in laboratory settings .
Data Tables
Q & A
Basic: What are the recommended methods for synthesizing Trimethoxy(p-tolyl)silane in a laboratory setting?
Answer:
this compound can be synthesized via palladium-catalyzed cross-coupling reactions. A validated method involves reacting 1-iodo-2-methylbenzene with trimethylsilylacetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI as catalysts, with iPr₂NH as a base in CH₂Cl₂ at 25°C . Post-reaction, the mixture is quenched with NH₄Cl, and the organic layer is extracted, dried (e.g., MgSO₄), and purified via flash chromatography. Yield optimization (>95%) requires strict control of moisture and oxygen levels to prevent premature hydrolysis or side reactions .
Basic: How should researchers safely handle and store this compound to prevent hazardous reactions?
Answer:
this compound is highly flammable (flash point: 94°C) and reacts violently with water, releasing corrosive byproducts like silicon oxides . Storage requires anhydrous conditions under inert gas (e.g., argon) in sealed containers. Spills must be managed using dry inert materials (e.g., sand, soda ash) to avoid exothermic reactions . Personal protective equipment (PPE), including nitrile gloves, safety goggles, and flame-resistant lab coats, is mandatory. Ventilation systems must prevent vapor accumulation (>1 ppm TWA) .
Advanced: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation. Key peaks include aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.5–3.8 ppm) in CDCl₃ . Gas Chromatography-Mass Spectrometry (GC-MS) verifies purity (>95%), with characteristic fragments at m/z 212 (M⁺) and 151 (C₇H₇Si⁺). Fourier-Transform Infrared Spectroscopy (FTIR) identifies Si-O-C stretches (~1080 cm⁻¹) and aromatic C-H bends (~815 cm⁻¹) .
Advanced: How does the presence of moisture affect the reactivity of this compound, and how can this be mitigated in experimental protocols?
Answer:
Moisture induces hydrolysis, forming silanol intermediates (Si-OH) that polymerize into insoluble siloxanes, compromising reaction efficiency . To mitigate, reagents must be dried (e.g., molecular sieves for solvents) and reactions conducted under inert atmospheres (gloveboxes). Pre-treatment of substrates with anhydrous MgSO₄ or CaH₂ reduces residual water. Real-time monitoring via Karl Fischer titration ensures H₂O levels <50 ppm .
Advanced: What strategies can resolve contradictions in spectroscopic data from this compound derivatives?
Answer:
Discrepancies in NMR or MS data often arise from residual solvents, isotopic impurities, or stereochemical variations. Strategies include:
- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹³C couplings .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formulas (e.g., C₁₀H₁₆O₃Si, exact mass 212.31) with <1 ppm error .
- Computational Modeling (DFT): Predicts spectroscopic profiles (e.g., IR, NMR) to validate experimental data .
Basic: What are the critical physical properties of this compound relevant to experimental design?
Answer:
Key properties include:
- Boiling Point: 75°C (at atmospheric pressure), necessitating reflux setups below this threshold .
- Density: 1.033 g/cm³, influencing solvent selection (e.g., dichloromethane for miscibility) .
- Refractive Index: 1.4726, useful for monitoring reaction progress via polarimetry .
Advanced: How does this compound function as a coupling agent in surface modification applications?
Answer:
The silane’s methoxy groups hydrolyze on hydroxylated surfaces (e.g., SiO₂, metals), forming covalent Si-O-substrate bonds. The p-tolyl group enhances hydrophobicity and adhesion in composite materials . Applications include:
- Sensor Surfaces: Anchoring biomolecules via thiol-ene click chemistry .
- Polymer Composites: Improving filler-matrix interactions in epoxy resins .
- Nanoparticle Stabilization: Preventing aggregation in sol-gel syntheses .
Advanced: What are the mechanistic pathways for this compound’s reactivity under acidic vs. basic conditions?
Answer:
- Acidic Conditions: Protons catalyze methoxy group hydrolysis, forming silanol intermediates that condense into siloxane networks .
- Basic Conditions: OH⁻ ions deprotonate silanols, accelerating nucleophilic substitution (e.g., with alcohols or amines) .
Kinetic studies using pH-dependent FTIR show faster condensation at pH 4–6 (acidic) versus pH 8–10 (basic) .
Basic: What are the first-aid measures for accidental exposure to this compound?
Answer:
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact: Wash with soap/water; remove contaminated clothing .
- Eye Exposure: Flush with saline for 15 minutes; seek immediate medical attention .
- Ingestion: Do NOT induce vomiting; rinse mouth with water .
Advanced: How can researchers assess the long-term stability of this compound in storage?
Answer:
Stability is assessed via:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
